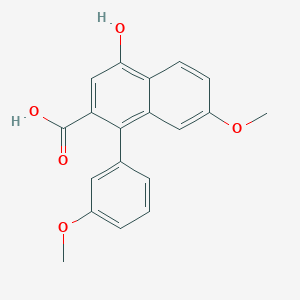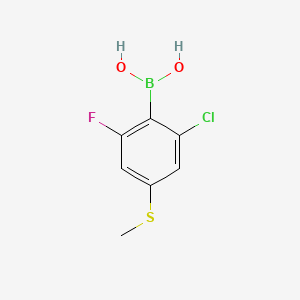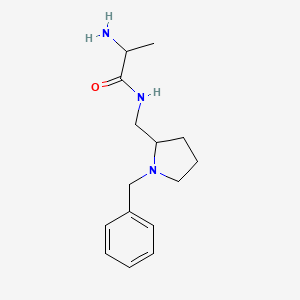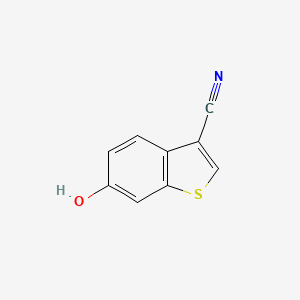
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid is a complex organic compound with a naphthalene core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 2-naphthol.
Condensation Reaction: The initial step involves a condensation reaction between 3-methoxybenzaldehyde and 2-naphthol in the presence of a base such as sodium hydroxide to form an intermediate compound.
Oxidation: The intermediate compound is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate to introduce the carboxylic acid functional group.
Methoxylation: The final step involves the methoxylation of the hydroxyl groups using a methylating agent such as dimethyl sulfate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
科学的研究の応用
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Vanilmandelic Acid:
Homovanillic Acid:
Uniqueness
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid is unique due to its naphthalene core structure, which imparts distinct chemical properties and potential applications compared to other similar compounds. Its combination of hydroxyl and methoxy groups further enhances its reactivity and versatility in various chemical reactions.
特性
CAS番号 |
7249-84-5 |
|---|---|
分子式 |
C19H16O5 |
分子量 |
324.3 g/mol |
IUPAC名 |
4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O5/c1-23-12-5-3-4-11(8-12)18-15-9-13(24-2)6-7-14(15)17(20)10-16(18)19(21)22/h3-10,20H,1-2H3,(H,21,22) |
InChIキー |
FXEUFXCGLMYGES-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=CC(=C2C=C1)O)C(=O)O)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)



![Tert-butyl 4-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14775377.png)

